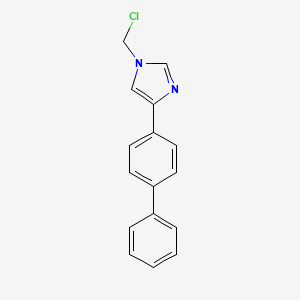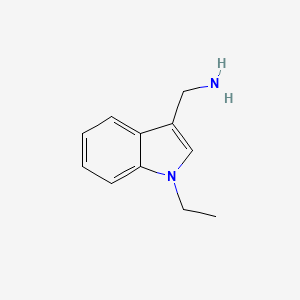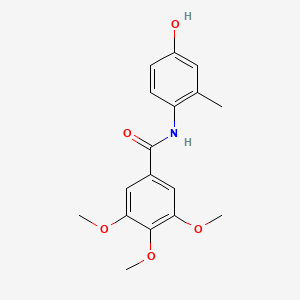
2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide is an intricate organic compound known for its unique structure, comprising a quinazolinone core attached to a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide typically involves multistep organic reactions. Commonly, the process begins with the formation of the quinazolinone core via cyclization of anthranilic acids with isatoic anhydrides, followed by chlorination. This intermediate is then coupled with a substituted phenyl ring under conditions such as palladium-catalyzed cross-coupling or via a nucleophilic aromatic substitution reaction. The final nitro substitution is usually achieved through nitration reactions utilizing concentrated nitric acid.
Industrial Production Methods: : Industrially, the production of this compound might involve large-scale batch or continuous flow processes, using specialized reactors to handle the required reagents and reaction conditions efficiently. Careful control of temperature, pressure, and reagent purity is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: : The compound 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide primarily undergoes substitution reactions due to the presence of reactive sites on its molecular structure. It is also capable of oxidation and reduction reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide can oxidize certain functionalities within the compound, altering its physicochemical properties.
Reduction: : Catalytic hydrogenation or chemical reduction using reagents like lithium aluminium hydride can reduce nitro groups to amino groups.
Substitution: : Various nucleophiles can displace the chlorine atom or modify the nitro group under basic or acidic conditions.
Major Products: : The major products formed depend on the specific reactions. For example, reduction can yield amines, while oxidation might produce corresponding quinones or carboxylic acids.
Scientific Research Applications
2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide is explored for its broad array of applications:
Chemistry: : Utilized as an intermediate in organic synthesis, especially in the construction of complex molecular architectures.
Biology: : Investigated for its potential as a probe in biochemical assays or as a ligand in receptor binding studies.
Medicine: : Potentially significant for developing new pharmaceuticals, given its structural similarity to known biologically active molecules.
Industry: : Used in the manufacture of advanced materials and specialty chemicals, owing to its unique reactive groups.
Mechanism of Action
The specific mechanism of action of 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide can vary based on its application:
Molecular Targets: : It might interact with enzymes, receptors, or nucleic acids, altering their function. For example, it could inhibit enzyme activity by binding to the active site.
Pathways Involved: : Depending on its role, it could modulate signal transduction pathways, interfere with DNA synthesis, or induce oxidative stress, leading to apoptosis in certain cell types.
Comparison with Similar Compounds
Comparing 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide to similar compounds highlights its distinctive features:
Similar Compounds: : Other compounds with a quinazolinone core or nitrobenzamide group.
Uniqueness: : The specific substitution pattern and combination of functional groups confer unique chemical reactivity and biological activity, distinguishing it from other compounds. The presence of a 2-chloro substituent and a nitro group on the benzamide ring particularly enhance its potential in synthetic and pharmacological applications.
Properties
IUPAC Name |
2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c1-13-24-20-8-3-2-7-18(20)22(29)26(13)15-6-4-5-14(11-15)25-21(28)17-10-9-16(27(30)31)12-19(17)23/h2-12H,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWVEHCZWYPSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2877527.png)
![2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide](/img/structure/B2877529.png)
![N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine](/img/structure/B2877530.png)
![1-(3-Methoxybenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2877532.png)
![2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2877534.png)

![(E)-2-amino-N-isobutyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2877536.png)

![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2877539.png)

![3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2877545.png)
![(2Z)-6-bromo-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2877546.png)
![4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B2877547.png)
![5-Methyl-2-azaspiro[3.3]heptane; oxalic acid](/img/structure/B2877549.png)
